REACTION_CXSMILES
|
CC[C@H]([C@H](CN(C)C)C)C1C=CC=C(O)C=1.[CH2:17]([O:24][C:25]1[CH:26]=[C:27]([C:31](=[O:34])[CH2:32][CH3:33])[CH:28]=[CH:29][CH:30]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[Cl-].[CH3:36][N+:37](=[CH2:39])[CH3:38].C(Cl)(=O)C>C(#N)C>[CH2:17]([O:24][C:25]1[CH:26]=[C:27]([C:31](=[O:34])[CH:32]([CH3:33])[CH2:39][N:37]([CH3:38])[CH3:36])[CH:28]=[CH:29][CH:30]=1)[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:2.3|
|
Name
|
tapentadol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[C@@H](C=1C=CC=C(C1)O)[C@@H](C)CN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C[N+](C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C(C(CN(C)C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |